N,N-Dimethyl-N'-phenylformamidine and methyl iodide
Description
Properties
CAS No. |
2151-85-1 |
|---|---|
Molecular Formula |
C10H15IN2 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
trimethyl(phenyliminomethyl)azanium;iodide |
InChI |
InChI=1S/C10H15N2.HI/c1-12(2,3)9-11-10-7-5-4-6-8-10;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChI Key |
ASVOLESSMLRDDR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C=NC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Alkylation Reactions
DMPF acts as a nucleophile in alkylation reactions with methyl iodide, forming quaternary ammonium salts. This is exemplified in the synthesis of N,N,N-trimethyl-N'-phenylformamidinium iodide:
Reaction :
Conditions :
-
Solvent: Methanol or ethanol
-
Temperature: Reflux (60–80°C)
-
Reaction Time: 12–24 hours
Yield : 85–92% (optimized for steric and electronic effects) .
Mechanism :
-
Nucleophilic attack : The dimethylamino group in DMPF attacks the electrophilic methyl carbon in CH₃I.
-
Iodide displacement : I⁻ leaves, forming a quaternary ammonium intermediate.
-
Stabilization : Resonance delocalization within the formamidine moiety enhances stability .
Nucleophilic Substitution
DMPF facilitates nucleophilic substitution in aromatic systems when paired with methyl iodide. For example, N,N-dimethyl-p-phenylenediamine reacts with CH₃I to yield DMPF:
Reaction :
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | K₂CO₃ or Et₃N |
| Solvent | DMF or THF |
| Temperature | 80–100°C |
| Yield | 78–88% |
This reaction is critical for synthesizing intermediates in pharmaceuticals and dyes .
Condensation Reactions
DMPF participates in Schiff base formation when reacted with aldehydes or ketones, while methyl iodide methylates the resulting imines:
Example : Synthesis of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline:
Reaction :
Conditions :
Applications :
Role in Mannich Reactions
DMPF and methyl iodide are employed in Mannich reactions to synthesize β-amino carbonyl compounds. For instance:
Reaction :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Ru/C (5 wt%) |
| Solvent | Methanol |
| Temperature | 60°C |
| Yield | 90–96% |
This method is scalable for industrial applications, such as synthesizing Tramadol intermediates .
Quaternary Ammonium Salt Formation
Methyl iodide quaternizes DMPF’s tertiary amine, producing salts with enhanced solubility and bioactivity:
Example :
Key Data :
Applications :
Catalytic Methylation
Ru/C-catalyzed N-methylation using DMPF and formaldehyde (derived from CH₃I) enables efficient synthesis of tertiary amines:
Mechanism :
-
Imine formation : DMPF reacts with formaldehyde to generate an imine intermediate.
-
Reduction : Ru/C catalyzes H₂ activation, reducing the imine to a methylated amine .
Performance Metrics :
| Substrate | Yield (%) | Selectivity (%) |
|---|---|---|
| Benzylamine | 96 | 99 |
| p-Methoxyaniline | 89 | 95 |
| Cyclohexylamine | 82 | 90 |
Stability and Reactivity Considerations
Comparison with Similar Compounds
N,N-Dimethyl-N'-phenylformamidine
Chemical Profile :
- Formula : C₉H₁₂N₂
- Molecular Weight : 148.20 g/mol
- Structure : Features a formamidine core (HN=CH–N) with dimethyl and phenyl substituents .
- Key Properties :
- Applications: Synthetic Reagent: Used in multicomponent reactions to stabilize dichlorophosphoranides (e.g., reaction with PCl₃) . Pesticide Precursor: Serves as a precursor for N-arylformamidines like chlordimeform, a known acaricide-insecticide .
Methyl Iodide (Iodomethane)
Chemical Profile :
- Formula : CH₃I
- Molecular Weight : 141.94 g/mol
- Structure : A primary alkyl halide with a methyl group bonded to iodine.
- Key Properties :
- High electrophilicity due to the polar C–I bond.
- Common alkylating agent in organic synthesis.
- Applications :
Comparison with Similar Compounds
Formamidine Derivatives
Formamidines share the HN=CH–N backbone but differ in substituents, impacting reactivity and applications:
Structural and Functional Insights :
Alkyl Halides
Methyl iodide is compared to other alkyl halides based on alkylation efficiency and steric effects:
Reactivity Trends :
Role in Coordination Chemistry and Stabilization
Methyl Iodide in Quaternary Salt Formation
- Mechanism: Methyl iodide reacts with tertiary amines (e.g., 2-dimethylaminoalkyl propanoates) to form quaternary ammonium salts, enhancing antibacterial activity in derived compounds .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing N,N-Dimethyl-N'-phenylformamidine?
- Methodological Answer : Two main approaches are documented:
- Vilsmeier condensation : Reaction of dimethylformamide (DMF) with aniline derivatives under controlled conditions, often using catalysts to enhance yield .
- Reflux in hexamethyl phosphoric triamide (HMPT) : Formanilide is refluxed in HMPT to form the target compound, leveraging solvent properties to stabilize intermediates .
- Key Considerations : Solvent polarity (e.g., HMPT’s high boiling point and coordinating ability) and reaction temperature are critical for optimizing yield and purity.
Q. Which spectroscopic techniques are effective for characterizing N,N-Dimethyl-N'-phenylformamidine derivatives?
- Methodological Answer :
- Absorption and fluorescence spectroscopy : Used to detect intramolecular charge transfer (ICT) states in solvents like cyclohexane, acetonitrile, and DMSO. Solvent polarity significantly impacts fluorescence quantum yields and lifetime measurements .
- Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly to resolve methyl and aromatic proton environments.
Q. How does solvent choice influence the photophysical properties of N,N-Dimethyl-N'-phenylformamidine?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize ICT states, reducing non-radiative decay and enhancing fluorescence. Non-polar solvents (e.g., cyclohexane) may suppress ICT formation, leading to weaker emission. Solvent screening is essential for tuning optical properties .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of N,N-Dimethyl-N'-phenylformamidine derivatives?
- Methodological Answer :
- Computational Setup : B3LYP/6-31G(d) is commonly used to model ground-state geometries and excited-state transitions. Theoretical calculations align with experimental UV-Vis and fluorescence data to validate ICT mechanisms .
- Applications : Predict charge distribution, dipole moments, and transition energies, aiding in the design of derivatives with tailored photophysical properties.
Q. What mechanistic insights explain selectivity in hydroboration reactions involving carbodiimides to form formamidines?
- Methodological Answer : Steric effects dominate selectivity. For unsymmetrical carbodiimides (e.g., MesNCNPh), the boron group (Bpin) attaches preferentially to the sterically hindered nitrogen due to reduced transition-state strain. This selectivity is confirmed via NMR and X-ray crystallography .
Q. How can discrepancies between experimental and computational data for formamidine derivatives be resolved?
- Methodological Answer :
- Parameter Adjustment : Refine basis sets (e.g., using def2-TZVP) or hybrid functionals (e.g., CAM-B3LYP) to better model charge-transfer states.
- Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to account for dielectric effects in spectroscopic predictions .
Methodological Considerations for Methyl Iodide
Q. What role does methyl iodide play in the functionalization of amines for formamidine synthesis?
- Methodological Answer : While direct evidence is limited in provided data, methyl iodide is a classic methylating agent in organic synthesis. Hypothetically, it could methylate primary or secondary amines (e.g., in precursor anilines) to introduce dimethyl groups, requiring optimization of stoichiometry and reaction time to avoid over-alkylation .
Q. What safety and handling protocols are critical when using methyl iodide in formamidine research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
